An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Reference Data for 5-Bromo-2-iodo-4-methoxyaniline
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Reference Data for 5-Bromo-2-iodo-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. In aromatic systems like 5-Bromo-2-iodo-4-methoxyaniline, the interplay of electron-donating and electron-withdrawing substituents, along with their positions on the aniline ring, dictates the resulting spectrum. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-Bromo-2-iodo-4-methoxyaniline.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.25 | s |
| H-6 | 6.95 | s |
| -NH₂ | 4.50 | br s |
| -OCH₃ | 3.85 | s |
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 148.0 |
| C-2 | 85.0 |
| C-3 | 125.0 |
| C-4 | 155.0 |
| C-5 | 110.0 |
| C-6 | 120.0 |
| -OCH₃ | 56.0 |
Spectral Interpretation
A thorough analysis of the predicted NMR data provides valuable insights into the molecular structure of 5-Bromo-2-iodo-4-methoxyaniline.
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the amine protons, and the methoxy protons.
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Aromatic Protons (H-3 and H-6): The protons at the C-3 and C-6 positions are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The H-3 proton is deshielded by the adjacent iodine atom and appears at a predicted chemical shift of 7.25 ppm. The H-6 proton is influenced by the electron-donating amino group and the methoxy group, leading to a more shielded environment and a predicted chemical shift of 6.95 ppm.
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Amine Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet around 4.50 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
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Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are predicted to resonate as a sharp singlet at approximately 3.85 ppm.
¹³C NMR Spectrum Analysis
The predicted proton-decoupled ¹³C NMR spectrum is anticipated to display seven signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group.
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Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon bearing the iodine (C-2) is expected to be significantly shielded, with a predicted chemical shift around 85.0 ppm. Conversely, the carbons attached to the electron-donating amino (C-1) and methoxy (C-4) groups are deshielded, with predicted chemical shifts of 148.0 ppm and 155.0 ppm, respectively. The carbon bearing the bromine atom (C-5) is predicted to be at approximately 110.0 ppm. The remaining aromatic carbons (C-3 and C-6) are predicted to appear at 125.0 ppm and 120.0 ppm, respectively.
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Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to have a chemical shift of around 56.0 ppm.
Experimental Protocol for NMR Data Acquisition
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 5-Bromo-2-iodo-4-methoxyaniline or similar compounds.
Sample Preparation
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Solvent Selection: Choose a suitable deuterated solvent that effectively dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[1] Other solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on the sample's solubility.[1]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS serves as a reference for chemical shifts (δ = 0.00 ppm).[2][3]
Instrumentation and Setup
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NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
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Probe Tuning: Tune and match the NMR probe to the specific nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.
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Shimming: Shim the magnetic field to achieve a high degree of homogeneity across the sample. This is crucial for obtaining sharp and well-resolved spectral lines.
Data Acquisition Parameters
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Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds allows for the relaxation of protons between scans.
-
Number of Scans: For a reasonably concentrated sample, 8-16 scans are usually adequate.
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: The spectral width should encompass the entire range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons to fully relax.
-
Number of Scants: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
Data Processing
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Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure that all peaks are in the absorptive mode.
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Baseline Correction: Correct the baseline of the spectrum to be flat.
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Referencing: Calibrate the chemical shift scale by setting the signal of the internal standard (TMS) to 0.00 ppm.[2]
-
Integration: In the ¹H NMR spectrum, integrate the signals to determine the relative ratios of the different types of protons.
Key Experimental Considerations
The Importance of Referencing
Accurate referencing of chemical shifts is critical for comparing spectra and for unambiguous structure determination. The International Union of Pure and Applied Chemistry (IUPAC) recommends using a universal primary reference, the methyl ¹H signal of internal tetramethylsilane (TMS), for all NMR spectra in organic solvents.[2] While referencing to the residual solvent signal is a common practice, using an internal standard like TMS generally leads to more accurate and reproducible chemical shifts.
Solvent Effects
The choice of solvent can significantly influence the chemical shifts in an NMR spectrum.[4][5][6] Interactions between the solute and solvent molecules can alter the electronic environment of the nuclei.[6] For instance, polar solvents can induce shifts compared to non-polar solvents. Therefore, it is crucial to report the solvent used for NMR analysis to ensure the reproducibility of the data.
Visualizations
Caption: Molecular structure of 5-Bromo-2-iodo-4-methoxyaniline with atom numbering.
Caption: A streamlined workflow for NMR data acquisition and analysis.
References
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Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis. Available at: [Link]
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Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem. Available at: [Link]
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Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. Available at: [Link]
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How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Reddit. Available at: [Link]
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Protein chemical shift re-referencing. Wikipedia. Available at: [Link]
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Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]
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Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Publications. Available at: [Link]
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TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. NSF PAR. Available at: [Link]
Sources
- 1. 1361021-26-2|5-Bromo-2-iodo-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. acdlabs.com [acdlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.nrel.gov [docs.nrel.gov]
